
2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazinyl ring fused with a benzoic acid moiety, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the triazinyl ring . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: The benzoic acid moiety allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the benzoic acid moiety.
Applications De Recherche Scientifique
2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-sulfanylidene-1,3-thiazolidin-4-one derivatives
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
Uniqueness
What sets 2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid apart is its unique triazinyl-benzoic acid structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
62642-35-7 |
|---|---|
Formule moléculaire |
C10H7N3O3S |
Poids moléculaire |
249.25 g/mol |
Nom IUPAC |
2-(6-oxo-3-sulfanylidene-1,2-dihydro-1,2,4-triazin-5-yl)benzoic acid |
InChI |
InChI=1S/C10H7N3O3S/c14-8-7(11-10(17)13-12-8)5-3-1-2-4-6(5)9(15)16/h1-4H,(H,12,14)(H,15,16)(H,11,13,17) |
Clé InChI |
NCYVKOHOJOOQFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=S)NNC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




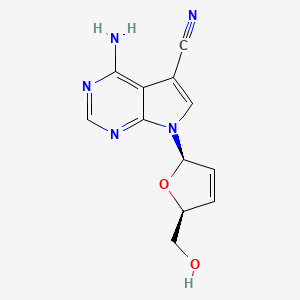
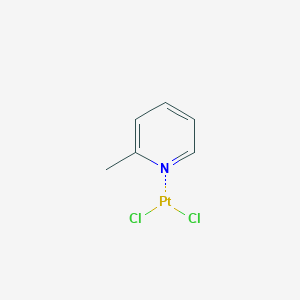
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)
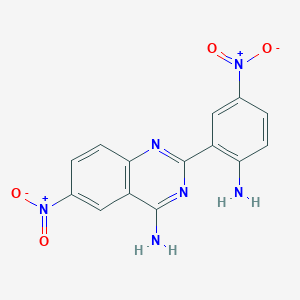
![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)

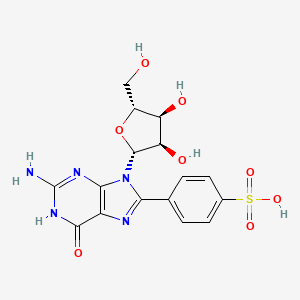
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)

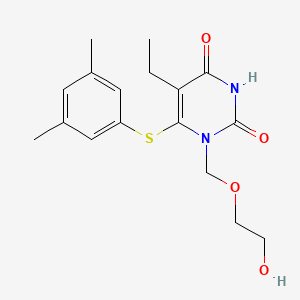
![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
